Superior Cellular Potency Versus BIX-01294
UNC 0631 exhibits dramatically higher cellular potency than the first-generation G9a inhibitor BIX-01294, as measured by the reduction of H3K9me2 levels in MDA-MB-231 cells [1]. This improvement directly addresses the critical limitation of BIX-01294, which shows minimal cellular activity despite moderate biochemical inhibition.
| Evidence Dimension | Cellular IC50 for reduction of H3K9me2 in MDA-MB-231 cells |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | BIX-01294: > 5.0 μM (reported as > 5.0 μM for compound 2, a close analog of BIX-01294 in the same series) |
| Quantified Difference | > 200-fold improvement in cellular potency |
| Conditions | MDA-MB-231 cells, ICW (In-Cell Western) assay measuring H3K9me2 levels after 48 h treatment. |
Why This Matters
This >200-fold increase in cellular potency means that UNC 0631 can be used at low nanomolar concentrations to effectively modulate H3K9me2 in live cells, whereas BIX-01294 requires micromolar concentrations that risk off-target effects and toxicity.
- [1] Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011 Sep 8;54(17):6139-50. Table 1 and Table 4. View Source
